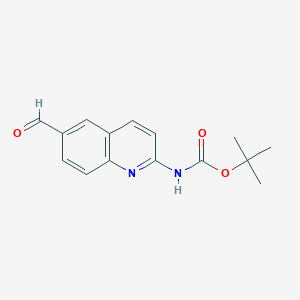

Tert-butyl (6-formylquinolin-2-yl)carbamate

Beschreibung

Tert-butyl (6-formylquinolin-2-yl)carbamate is a quinoline-derived compound featuring a formyl group at the 6-position and a tert-butyl carbamate (Boc) protecting group at the 2-position. The quinoline scaffold is a bicyclic aromatic system with a nitrogen atom, conferring unique electronic properties and reactivity. The formyl group enhances electrophilicity, making it a versatile intermediate for further functionalization, such as nucleophilic additions or cross-coupling reactions. The Boc group serves to protect the amine functionality during synthetic processes, ensuring chemoselectivity in multi-step syntheses .

Eigenschaften

IUPAC Name |

tert-butyl N-(6-formylquinolin-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-15(2,3)20-14(19)17-13-7-5-11-8-10(9-18)4-6-12(11)16-13/h4-9H,1-3H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUAHAHYTOGQAIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC2=C(C=C1)C=C(C=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (6-formylquinolin-2-yl)carbamate typically involves the protection of amino groups using tert-butyl carbamate. One common method involves the reaction of 6-formylquinoline with di-tert-butyl dicarbonate in the presence of a base such as sodium azide. This reaction proceeds through the formation of an acyl azide intermediate, followed by a Curtius rearrangement to yield the desired carbamate .

Industrial Production Methods

Industrial production methods for tert-butyl (6-formylquinolin-2-yl)carbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl (6-formylquinolin-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products Formed

Oxidation: 6-carboxyquinoline derivatives.

Reduction: 6-hydroxyquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Tert-butyl (6-formylquinolin-2-yl)carbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of tert-butyl (6-formylquinolin-2-yl)carbamate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The carbamate group can also interact with biological molecules, affecting their function and stability .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs in the Quinoline Series

tert-Butyl (6-bromoquinolin-2-yl)carbamate

- Molecular Formula : C₁₄H₁₅BrN₂O₂ (MW: 323.18 g/mol)

- Key Differences : Replaces the formyl group with a bromine atom at the 6-position.

- Reactivity : Bromine acts as a leaving group, enabling Suzuki-Miyaura or Ullmann-type cross-coupling reactions. Unlike the formyl derivative, it lacks electrophilic reactivity for nucleophilic additions.

- Applications : Useful in constructing biaryl systems or introducing functional groups via metal-catalyzed reactions.

tert-Butyl (6-chloroquinolin-2-yl)carbamate (Hypothetical, based on pyridine analogs)

- Molecular Formula : C₁₄H₁₅ClN₂O₂ (MW: 278.74 g/mol)

- Key Differences : Chlorine substituent at the 6-position.

- Reactivity : Chlorine offers moderate leaving-group ability, suitable for nucleophilic aromatic substitution. Less reactive than bromine but more stable under basic conditions.

Pyridine-Based Analogs

tert-Butyl (6-chloro-3-formylpyridin-2-yl)carbamate

- Molecular Formula : C₁₁H₁₃ClN₂O₃ (MW: 256.69 g/mol)

- Key Differences: Pyridine core (monocyclic) instead of quinoline, with formyl and chlorine at positions 3 and 6, respectively.

- Reactivity: The formyl group enables condensation reactions (e.g., formation of hydrazones), while chlorine allows for substitution. The electron-deficient pyridine ring enhances electrophilicity compared to quinoline.

- Applications : Intermediate in synthesizing heterocyclic pharmaceuticals or ligands.

tert-Butyl (6-aminopyridin-2-yl)methylcarbamate

- Molecular Formula : C₁₁H₁₇N₃O₂ (MW: 223.27 g/mol)

- Key Differences: Amino group replaces formyl at the 6-position.

- Reactivity: The amino group participates in amide bond formation or serves as a directing group in metal-catalyzed reactions.

Comparative Data Table

| Compound | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Reactivity |

|---|---|---|---|---|---|

| Tert-butyl (6-formylquinolin-2-yl)carbamate | Quinoline | 6-formyl, 2-Boc | C₁₅H₁₆N₂O₃ | 272.30 | Nucleophilic addition, cross-coupling |

| tert-Butyl (6-bromoquinolin-2-yl)carbamate | Quinoline | 6-bromo, 2-Boc | C₁₄H₁₅BrN₂O₂ | 323.18 | Cross-coupling, substitution |

| tert-Butyl (6-chloro-3-formylpyridin-2-yl)carbamate | Pyridine | 6-chloro, 3-formyl, 2-Boc | C₁₁H₁₃ClN₂O₃ | 256.69 | Condensation, substitution |

| tert-Butyl (6-aminopyridin-2-yl)methylcarbamate | Pyridine | 6-amino, 2-Boc | C₁₁H₁₇N₃O₂ | 223.27 | Amide formation, metal coordination |

Biologische Aktivität

Tert-butyl (6-formylquinolin-2-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

1. Synthesis of Tert-butyl (6-formylquinolin-2-yl)carbamate

The synthesis of tert-butyl (6-formylquinolin-2-yl)carbamate typically involves a multi-step process. A notable method includes the use of inexpensive starting materials and reagents, achieving high yields without the need for complex purification techniques. The compound's structure features a quinoline moiety, which is known for its diverse biological activities.

2.1 Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. Tert-butyl (6-formylquinolin-2-yl)carbamate has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

2.2 Anticancer Activity

Several studies have highlighted the anticancer potential of quinoline derivatives. Tert-butyl (6-formylquinolin-2-yl)carbamate has shown promise in inhibiting cancer cell proliferation in vitro. It induces apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast) | 12.5 | Apoptosis via caspase activation |

| HeLa (cervical) | 10.0 | Cell cycle arrest |

| A549 (lung) | 15.0 | Inhibition of proliferation |

2.3 Anti-inflammatory Effects

Tert-butyl (6-formylquinolin-2-yl)carbamate exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This action suggests potential therapeutic applications in diseases characterized by chronic inflammation.

The biological activity of tert-butyl (6-formylquinolin-2-yl)carbamate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in cellular metabolism and signaling pathways.

- Reactive Oxygen Species Modulation : It reduces oxidative stress by scavenging free radicals, which contributes to its protective effects on cells.

- Gene Expression Regulation : Tert-butyl (6-formylquinolin-2-yl)carbamate may influence the expression of genes related to apoptosis and inflammation, enhancing its therapeutic profile.

4.1 In Vitro Studies

In vitro studies have demonstrated that treatment with tert-butyl (6-formylquinolin-2-yl)carbamate leads to a significant reduction in the viability of cancer cells while sparing normal cells, indicating a selective cytotoxic effect.

4.2 In Vivo Studies

Animal models have been employed to assess the efficacy of tert-butyl (6-formylquinolin-2-yl)carbamate in reducing tumor growth and inflammation. Results showed a marked decrease in tumor size and inflammatory markers compared to control groups.

5. Conclusion

Tert-butyl (6-formylquinolin-2-yl)carbamate represents a promising candidate for further research due to its diverse biological activities, particularly in antimicrobial, anticancer, and anti-inflammatory contexts. Continued exploration into its mechanisms of action and clinical applications may pave the way for novel therapeutic agents derived from quinoline chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.